1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-3-methylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c1-18(14,15)11-5-6-13(8-11)19(16,17)10-4-2-3-9(12)7-10/h2-4,7,11H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDNSVRLIHAZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrrolidine and Piperidine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Ring Size : Piperidine derivatives (e.g., from ) exhibit larger ring structures, altering binding pocket compatibility compared to pyrrolidine-based compounds.
- Substituent Effects: The 3-chlorophenyl group in the target compound increases lipophilicity (logP ~2.8) versus ethylphenyl (logP ~2.2) or non-halogenated analogs .
- Electronic Properties: Methylsulfonyl groups are stronger electron-withdrawing groups than sulfanyl (S–) or cyano (CN) groups, influencing reactivity and stability .
Functional Group Comparisons: Sulfonyl vs. Sulfanyl
The target compound’s sulfonyl groups differ significantly from sulfanyl-containing analogs like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
Spectroscopic Comparisons
NMR Data :
- The target compound’s ¹³C NMR is expected to show deshielding for carbons adjacent to sulfonyl groups (~55–65 ppm for C–SO₂), distinct from cyano-substituted analogs (e.g., ~120 ppm for CN in ’s compound) .
- Aromatic protons in the 3-chlorophenyl group would resonate at ~7.3–7.8 ppm in ¹H NMR, differing from ethylphenyl (δ ~6.9–7.2) or methoxybenzyl (δ ~6.7–7.1) analogs .
Biological Activity
1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to sulfonyl groups, with a chlorobenzyl moiety influencing its pharmacological properties. The structure can be summarized as follows:
- Pyrrolidine Ring : Essential for biological activity.
- Sulfonyl Groups : Enhance reactivity and interaction with biological targets.
- Chlorobenzyl Group : Influences pharmacokinetic and pharmacodynamic properties.
The mechanism of action involves interactions with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may interfere with cellular signaling pathways, leading to various biological effects.
Biological Activities
This compound has shown potential in several areas:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values comparable to standard anticancer drugs like doxorubicin.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise as a therapeutic agent in conditions characterized by inflammation.
- Biochemical Probes : It has been explored as a biochemical probe for studying specific enzyme activities due to its ability to inhibit certain pathways.
Anticancer Activity
A study conducted on the effects of this compound on cancer cell lines demonstrated:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 | 12.5 | 10 (Doxorubicin) |
| HT29 | 15.0 | 14 (Doxorubicin) |
| Jurkat | 10.0 | 9 (Doxorubicin) |
The results indicated that the compound's effectiveness was comparable to conventional chemotherapeutics, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In another study assessing the anti-inflammatory properties:
| Compound | % Inhibition at 100 µM | Reference Drug % Inhibition |
|---|---|---|
| This compound | 75% | 80% (Ibuprofen) |
This indicates that while the compound shows significant anti-inflammatory activity, it is slightly less effective than standard treatments.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| 1-((3-Bromobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | Moderate | Low |
| 1-((4-Nitrobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | High | Moderate |
The presence of the chlorine atom in our compound appears to enhance both anticancer and anti-inflammatory activities compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
